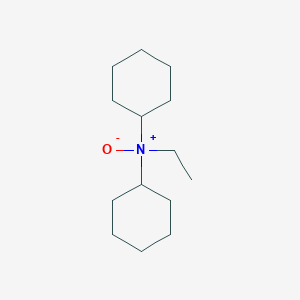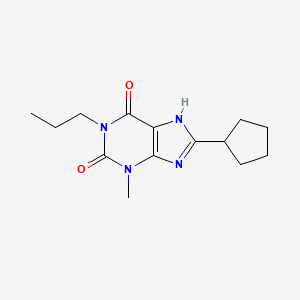![molecular formula C8H16O4 B14273482 Methyl [(5-hydroxypentyl)oxy]acetate CAS No. 141401-20-9](/img/structure/B14273482.png)
Methyl [(5-hydroxypentyl)oxy]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl [(5-hydroxypentyl)oxy]acetate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound features a hydroxyl group and an ester functional group, making it versatile in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl [(5-hydroxypentyl)oxy]acetate can be synthesized through the esterification of 5-hydroxypentanol with methyl acetate in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion. The general reaction is as follows:
5-Hydroxypentanol+Methyl AcetateAcid CatalystMethyl [(5-hydroxypentyl)oxy]acetate+Methanol
Industrial Production Methods
In an industrial setting, the production of this compound can be optimized using microwave-assisted esterification. This method enhances the reaction rate and yield by applying microwave energy, which provides uniform heating and reduces reaction time. Parameters such as microwave power, catalyst concentration, and reactant ratios are optimized to achieve high conversion rates .
Análisis De Reacciones Químicas
Types of Reactions
Methyl [(5-hydroxypentyl)oxy]acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The ester group can undergo nucleophilic substitution to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃) or amines can be used for substitution reactions.
Major Products
Oxidation: 5-oxopentyl acetate or 5-carboxypentyl acetate.
Reduction: 5-hydroxypentyl alcohol.
Substitution: Amides or different esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl [(5-hydroxypentyl)oxy]acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a solvent in various reactions.
Biology: Studied for its potential as a bioactive compound in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of fragrances, flavorings, and as a solvent in industrial processes
Mecanismo De Acción
The mechanism of action of methyl [(5-hydroxypentyl)oxy]acetate involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis in biological systems, releasing the corresponding alcohol and acid, which can further interact with cellular pathways .
Comparación Con Compuestos Similares
Similar Compounds
Methyl acetate: A simpler ester with similar reactivity but lacks the hydroxyl group.
Ethyl acetate: Another ester with similar applications but different physical properties.
Methyl butyrate: An ester with a different alkyl chain length, affecting its odor and reactivity.
Uniqueness
Methyl [(5-hydroxypentyl)oxy]acetate is unique due to the presence of both a hydroxyl group and an ester group, allowing it to participate in a wider range of chemical reactions and applications compared to simpler esters.
Propiedades
Número CAS |
141401-20-9 |
|---|---|
Fórmula molecular |
C8H16O4 |
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
methyl 2-(5-hydroxypentoxy)acetate |
InChI |
InChI=1S/C8H16O4/c1-11-8(10)7-12-6-4-2-3-5-9/h9H,2-7H2,1H3 |
Clave InChI |
YKLYAUAUHCQZQF-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)COCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


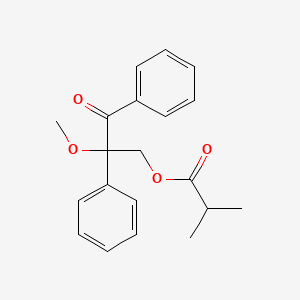
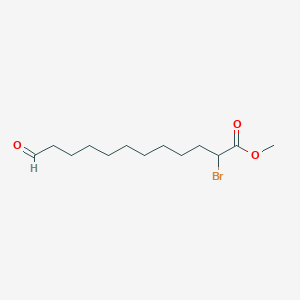
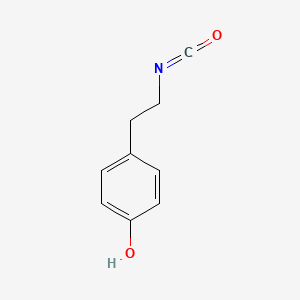
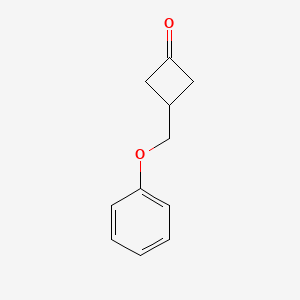
![1,1'-[1,4-Phenylenebis(methyleneoxy)]bis[4-(propan-2-yl)benzene]](/img/structure/B14273441.png)
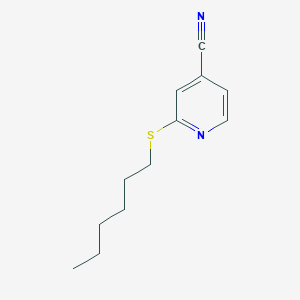
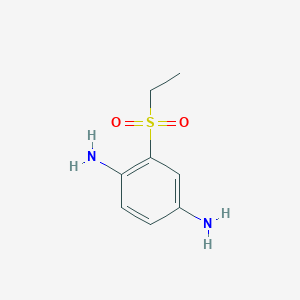
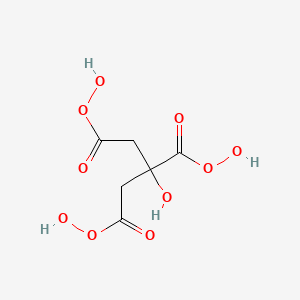
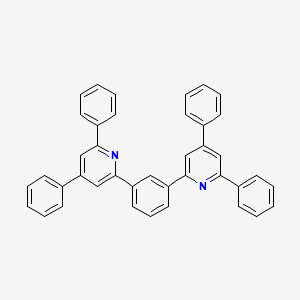
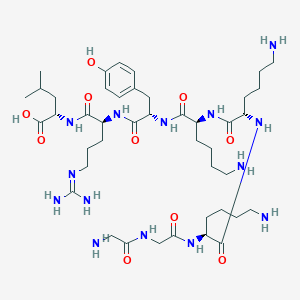
![5-[(E)-Benzylideneamino]benzene-1,3-dicarboxylic acid](/img/structure/B14273474.png)

